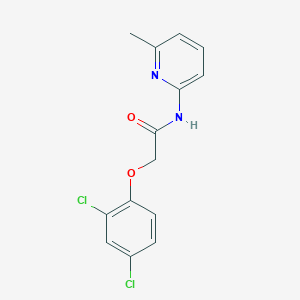

![molecular formula C24H22F3N7O B214880 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine, also known as MRS-1191, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a role in platelet aggregation and thrombosis. MRS-1191 has been studied for its potential use in preventing thrombotic events.

Mecanismo De Acción

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine is a selective antagonist of the P2Y1 receptor. This receptor is activated by ATP, which leads to platelet aggregation and thrombus formation. By blocking the P2Y1 receptor, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine inhibits platelet aggregation and prevents thrombus formation.

Biochemical and Physiological Effects

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been shown to inhibit platelet aggregation in vitro and in vivo. In animal studies, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine reduced thrombus formation and prevented arterial occlusion. 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has also been shown to have a low affinity for other P2Y receptors, indicating its selectivity for the P2Y1 receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its role in thrombus formation. However, one limitation is that 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may not accurately reflect the effects of thrombosis in humans, as animal models may not fully represent human physiology.

Direcciones Futuras

There are several future directions for research on 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine and the P2Y1 receptor. One area of interest is the development of more selective P2Y1 receptor antagonists, which may have fewer off-target effects. Another area of interest is the use of P2Y1 receptor antagonists in combination with other antiplatelet agents, such as aspirin and clopidogrel, to further reduce the risk of thrombotic events. Additionally, further research is needed to fully understand the role of the P2Y1 receptor in thrombus formation and to identify potential therapeutic targets for preventing thrombotic events.

Métodos De Síntesis

The synthesis of 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine involves several steps, including the reaction of 2,4-dimethylpyrimidine with 2-bromo-3-(trifluoromethyl)aniline to form 2-(3-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine. This compound is then reacted with 5-(1-phenyl-1H-tetrazol-5-yl)morpholine to form 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine.

Aplicaciones Científicas De Investigación

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been studied for its potential use in preventing thrombotic events. Thrombosis is the formation of a blood clot within a blood vessel, which can lead to serious health complications such as heart attack and stroke. P2Y1 receptors play a role in platelet aggregation, which is a key step in thrombus formation. By blocking these receptors, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may prevent thrombus formation and reduce the risk of thrombotic events.

Propiedades

Nombre del producto |

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine |

|---|---|

Fórmula molecular |

C24H22F3N7O |

Peso molecular |

481.5 g/mol |

Nombre IUPAC |

3,5-dimethyl-4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]morpholine |

InChI |

InChI=1S/C24H22F3N7O/c1-15-13-35-14-16(2)33(15)23-28-12-20(22-30-31-32-34(22)19-9-4-3-5-10-19)21(29-23)17-7-6-8-18(11-17)24(25,26)27/h3-12,15-16H,13-14H2,1-2H3 |

Clave InChI |

XZRGLBCXRJAJDU-UHFFFAOYSA-N |

SMILES |

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C |

SMILES canónico |

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B214803.png)

![3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B214810.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B214811.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B214812.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B214816.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B214817.png)

![N-{2-chloro-4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B214820.png)

![N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B214823.png)

![3-(4-methylphenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214826.png)

![3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B214827.png)